molecular formula C13H12N2O2 B12550564 2-[(3-Nitrophenyl)methyl]aniline CAS No. 667453-16-9

2-[(3-Nitrophenyl)methyl]aniline

Cat. No.: B12550564
CAS No.: 667453-16-9
M. Wt: 228.25 g/mol
InChI Key: BCVPCNQZONCRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Nitrophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitrophenyl)methyl]aniline can be achieved through several methods. One common approach involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. For instance, the nitration of benzyl aniline can yield the desired nitrophenylmethyl derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalytic hydrogenation for the reduction step to ensure efficient conversion of nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different substituted anilines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-[(3-Aminophenyl)methyl]aniline, while oxidation can produce 2-[(3-Nitrosophenyl)methyl]aniline .

Scientific Research Applications

2-[(3-Nitrophenyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)methyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)methyl]aniline
  • 2-[(2-Nitrophenyl)methyl]aniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Uniqueness

2-[(3-Nitrophenyl)methyl]aniline is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

CAS No.

667453-16-9

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-[(3-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H12N2O2/c14-13-7-2-1-5-11(13)8-10-4-3-6-12(9-10)15(16)17/h1-7,9H,8,14H2

InChI Key

BCVPCNQZONCRHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.